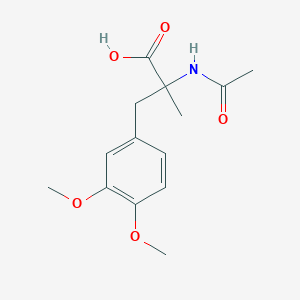
2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid often involves multi-step chemical processes. For example, one study details the transformation of 3-acetamido-3-deoxy-d-glycero-d-galacto-heptose diethyl dithioacetal through several chemical reactions, highlighting the complexity of synthesizing acetamido-containing compounds (Beau et al., 1978). Another approach involves treating 2-acetamido-2-deoxy-d-glucose with dimethoxypropane to yield specific acetal derivatives, demonstrating the diverse synthetic strategies employed (Hasegawa & Kiso, 1980).
Molecular Structure Analysis
The molecular structure of compounds like 2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is crucial for understanding its chemical behavior and potential applications. Studies have employed various spectroscopic techniques, such as NMR and mass spectrometry, to elucidate the structures of similar compounds (Maleki et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of acetamido-containing compounds can be quite diverse. For instance, the reactivity of methyl 2-acetamidoacrylate with methyllithium has been explored, leading to the synthesis of novel β,β,β-trialkyl α-amino acids, which showcases the compounds' versatility in chemical reactions (Barker et al., 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the application and handling of these compounds. Crystallographic analysis provides insight into the arrangement of molecules in the solid state and how this influences their physical properties (Navarrete-Vázquez et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for the compound's application in various fields. For example, the study on the synthesis of 3,4-Dimethoxyphenylacetic Acid explores the compound's reactivity and potential as a precursor for further chemical synthesis (Ma Guan-jun, 2009).
Aplicaciones Científicas De Investigación
Biological Effects of Acetamide and Derivatives
Acetamide derivatives, including 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, have been examined for their biological effects due to their commercial importance and the significant information added over the years about their consequences on human exposure. These studies cover individual chemical reviews focusing on toxicological aspects and biological responses, reflecting on their usage or proposed usage in various fields, including environmental toxicology (Kennedy, 2001).
Antituberculosis Activity of Organotin Complexes
Research on organotin complexes, including those with carboxylic acids such as 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, highlights their remarkable antituberculosis activity. These studies show a range of structural diversity in organotin moiety and suggest that biologically active compounds should have available coordination positions at tin to exert their antituberculosis activity, influenced by ligand environment, attached organic groups, and compound structure (Iqbal, Ali, & Shahzadi, 2015).
Degradation and Environmental Impact
A review on the degradation of pharmaceuticals like acetaminophen by advanced oxidation processes (AOPs) provides insights into the environmental impact of pharmaceutical compounds, including potentially those similar to 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. This review collected and summarized state-of-the-art studies on by-products, biotoxicity, and proposed degradation pathways, demonstrating the environmental implications of these compounds and their degradation processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propiedades
IUPAC Name |
2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGMKBBYLJABC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


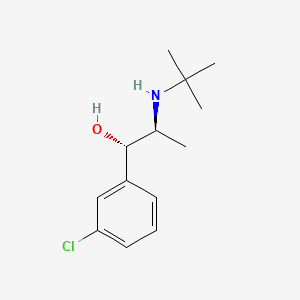

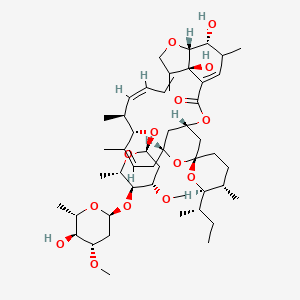


![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)
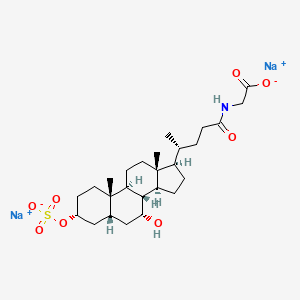
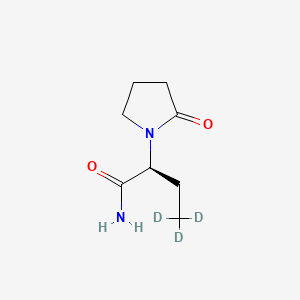

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)
